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Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was developed for the
treatment of hyperuricemia associated with gout. It functions by inhibiting the uric acid
transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal tubules, thereby
increasing the excretion of uric acid and lowering serum uric acid levels.[1][2][3] This technical
guide provides a comprehensive overview of the pharmacokinetics and metabolism of
lesinurad, compiled from various clinical and preclinical studies. The information is intended to
serve as a detailed resource for researchers, scientists, and professionals involved in drug
development.

Pharmacokinetics

Lesinurad exhibits predictable pharmacokinetic properties characterized by rapid absorption,
high protein binding, and a relatively short half-life.

Absorption

Following oral administration, lesinurad is rapidly absorbed, with peak plasma concentrations
(Cmax) typically reached within 1 to 4 hours.[2][4][5] The absolute bioavailability of lesinurad is
approximately 100%, indicating complete absorption from the gastrointestinal tract.[2][5]
Studies have shown that the systemic exposure to lesinurad, as measured by the area under
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the plasma concentration-time curve (AUC), increases proportionally with doses ranging from 5
to 1200 mg.[2][5]

Food Effect: The administration of lesinurad with a high-fat meal can decrease the Cmax by
up to 18% but does not significantly alter the overall AUC.[2][5] In most clinical trials, lesinurad
was administered with food.[2]

Distribution

Lesinurad is extensively bound to plasma proteins, with over 98% of the drug bound, primarily
to albumin.[2][4][6] This high degree of protein binding is not significantly affected by renal or
hepatic impairment.[2] The mean steady-state volume of distribution (Vd) of lesinurad is
approximately 20 liters following intravenous administration, suggesting limited distribution into
tissues.[4][7]

Metabolism

Lesinurad is primarily metabolized in the liver through oxidative pathways.[2][4][6] The major
enzyme responsible for its metabolism is cytochrome P450 2C9 (CYP2C9).[2][4][6] In vitro
studies have shown that CYP2C9 is responsible for about 50% of lesinurad’'s metabolism.[8]

The main metabolic pathway involves the oxidation of lesinurad by CYP2C9 to form a
hydroxylated metabolite (M3) and an epoxide metabolite (M3c).[6] The epoxide is then rapidly
hydrolyzed by microsomal epoxide hydrolase (mEH) to a diol metabolite (M4).[6] Other
cytochrome P450 enzymes, including CYP1A1, CYP2C19, and CYP3A, play a minor role in its
metabolism.[6] Glucuronidation via UGT1Al1 and UGT2B7 has also been observed.[6] The
plasma exposure to these metabolites is minimal, constituting less than 10% of the parent drug
exposure, and they are not known to contribute to the uric acid-lowering effect of lesinurad.[2]

[4]

EXxcretion

Lesinurad and its metabolites are eliminated from the body through both renal and fecal
routes.[6] Following a single oral dose of radiolabeled lesinurad, approximately 63% of the
administered radioactivity is recovered in the urine and 32% in the feces.[6][7] A significant
portion of the urinary excretion, over 60% of the dose, occurs within the first 24 hours.[7]
Unchanged lesinurad accounts for about 30% of the dose excreted in the urine.[6][7] The
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elimination half-life of lesinurad is approximately 5 hours, and the drug does not accumulate
with multiple daily doses.[2][4][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of lesinurad from various
studies in healthy adult males.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Lesinurad (Oral
Solution) in Healthy Male Subjects (Fasted State)

AUC

Dose Cmax (ng/mL) Tmax (hr) t% (hr)
(ng-hr/imL)

5mg 305 1.0 980 2.7

25 mg 1480 1.0 4860 4.9

100 mg 5280 1.0 22700 53

200 mg 9740 15 49900 5.0

Data compiled from a single ascending dose study.[8]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Lesinurad
(Capsules) in Healthy Male Subjects (Fasted State, Day 10)

AUC
Dose Cmax (ng/mL) Tmax (hr) t% (hr)
(ng-hr/imL)
200 mg 7030 2.0 33800 4.8
400 mg 13400 2.0 73300 5.1

Data compiled from a multiple ascending dose study.[8]

Table 3: Effect of Renal Impairment on Lesinurad Pharmacokinetics (Single 200 mg or 400 mg
Dose)
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Renal Function Dose Cmax (% Change) AUC (% Change)
Mild Impairment 200 mg +36% +30%

Moderate Impairment 200 mg +20% +73%

Moderate Impairment 400 mg +3% +50%

Severe Impairment 400 mg +13% +113%

Data compiled from studies in subjects with varying degrees of renal impairment.[2]

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the
pharmacokinetics of lesinurad.

Single and Multiple Ascending Dose Studies

Study Design: These studies were randomized, double-blind, and placebo-controlled.[8] In the
single ascending dose (SAD) study, healthy male subjects received a single oral dose of
lesinurad solution ranging from 5 mg to 600 mg under fasted or fed conditions.[8] In the
multiple ascending dose (MAD) study, subjects received once-daily doses of lesinurad as an
oral solution or immediate-release capsules for 10 days.[8]

Sample Collection: Venous blood samples were collected at predetermined time points up to
72 hours post-dose in the SAD study and up to 48 hours after the last dose in the MAD study.
[8] Urine samples were also collected at specified intervals to determine the amount of
unchanged lesinurad excreted.[8]

Analytical Method: Plasma and urine concentrations of lesinurad were determined using a
validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-
MS/MS) method.[8]

Human ADME Study

Study Design: To determine the absolute bioavailability and characterize the disposition of
lesinurad, a study was conducted involving the simultaneous administration of a therapeutic
oral dose of lesinurad and an intravenous infusion of a [14C]lesinurad microdose.[8]
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Sample Collection: Blood, urine, and feces were collected over a period of 7 days following
dosing to measure total radioactivity and to profile the metabolites.[7]

Analytical Method: The concentrations of lesinurad and its metabolites were determined using
liquid chromatography with tandem mass spectrometry (LC-MS/MS). Total radioactivity was
measured by accelerator mass spectrometry (AMS).

Visualizations

The following diagrams illustrate the metabolic pathway of lesinurad and a typical
experimental workflow for a pharmacokinetic study.
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Caption: Metabolic pathway of lesinurad.
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Caption: Experimental workflow for a clinical pharmacokinetic study.
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Drug-Drug Interactions

Given that lesinurad is a substrate for CYP2C9, there is a potential for drug-drug interactions.
[6] Co-administration with inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) can increase
lesinurad exposure, while inducers of CYP2C9 (e.g., rifampin, carbamazepine) can decrease
its exposure and potentially reduce its therapeutic effect.[6] Lesinurad is also a mild inducer of
CYP3A, which may reduce the efficacy of drugs that are substrates of this enzyme.[6]

Conclusion

Lesinurad has a well-characterized pharmacokinetic and metabolic profile. It is rapidly and
completely absorbed, highly protein-bound, and primarily metabolized by CYP2C9. Its
elimination is through both renal and fecal routes, with a half-life that supports once-daily
dosing. The potential for drug-drug interactions, primarily through the CYP2C9 and CYP3A
pathways, should be considered when co-administering other medications. This
comprehensive guide provides essential data and methodologies for professionals in the field
of drug development and research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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